molecular formula C18H16ClNO4S2 B11421052 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11421052
M. Wt: 409.9 g/mol
InChI Key: RMFYTABJIVXKKF-UHFFFAOYSA-N
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Description

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a furan ring, and a dioxothiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Furan Ring: The furan ring is introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate leaving group on the benzothiophene core.

    Attachment of the Dioxothiolan Moiety: The dioxothiolan group is added through a reaction involving a thiol and an oxidizing agent to form the dioxothiolan ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the dioxothiolan ring.

    Reduction: Reduction reactions can target the carbonyl groups in the dioxothiolan moiety.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may feature alcohol or amine functionalities.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The dioxothiolan ring could participate in redox reactions, while the furan and benzothiophene rings could engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide distinguishes it from its analogs. The furan ring can participate in unique interactions and reactions, potentially leading to different biological activities and material properties.

Properties

Molecular Formula

C18H16ClNO4S2

Molecular Weight

409.9 g/mol

IUPAC Name

3-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H16ClNO4S2/c19-16-14-5-1-2-6-15(14)25-17(16)18(21)20(10-13-4-3-8-24-13)12-7-9-26(22,23)11-12/h1-6,8,12H,7,9-11H2

InChI Key

RMFYTABJIVXKKF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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